molecular formula C7H5BF3KO B1592701 Potassium 4-formylphenyltrifluoroborate CAS No. 374564-36-0

Potassium 4-formylphenyltrifluoroborate

Cat. No.: B1592701
CAS No.: 374564-36-0
M. Wt: 212.02 g/mol
InChI Key: PEWVRVCGAOIWBB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium 4-formylphenyltrifluoroborate is a chemical compound that primarily targets the synthesis of unsaturated organotrifluoroborates . The compound plays a crucial role in the Wittig and Horner-Wadsworth-Emmons Olefination, a chemical reaction that forms carbon-carbon double bonds .

Mode of Action

The interaction of this compound with its targets involves the formation of unsaturated organotrifluoroborates . This process is facilitated by the Wittig and Horner-Wadsworth-Emmons Olefination, which results in the formation of carbon-carbon double bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of unsaturated organotrifluoroborates . The downstream effects of these pathways involve the formation of carbon-carbon double bonds, which are crucial in various biochemical processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of unsaturated organotrifluoroborates . This leads to the formation of carbon-carbon double bonds, which are crucial in various biochemical processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored away from air and oxidizing agents . It is also recommended to keep the container tightly closed and place it in a cool, dry, and well-ventilated condition . Furthermore, it should be stored under inert gas .

Biochemical Analysis

Biochemical Properties

Potassium 4-formylphenyltrifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of unsaturated organotrifluoroborates . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the Wittig and Horner-Wadsworth-Emmons olefination processes, where it reacts with aldehydes and ketones to form alkenes . The nature of these interactions involves the formation of carbon-carbon double bonds, which are crucial in organic synthesis.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions . Additionally, it may impact metabolic pathways by interacting with enzymes involved in these processes, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their functions This binding interaction can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under inert atmosphere and room temperature conditions . It is sensitive to air and may degrade over time if not stored properly. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects may include changes in gene expression and cellular metabolism that persist even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in gene expression and cellular metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes . It can affect metabolic flux and metabolite levels by influencing the activity of specific enzymes. The compound’s role in organic synthesis also suggests its involvement in pathways related to the formation of carbon-carbon double bonds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The exact transport mechanisms and distribution patterns are still being studied, but the compound’s solubility in water suggests it can be readily transported within aqueous environments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localizations can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical properties and effects .

Properties

IUPAC Name

potassium;trifluoro-(4-formylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWVRVCGAOIWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635697
Record name Potassium trifluoro(4-formylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374564-36-0
Record name Potassium trifluoro(4-formylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-formylphenyltrifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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